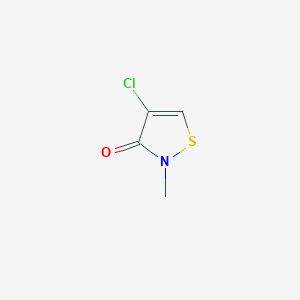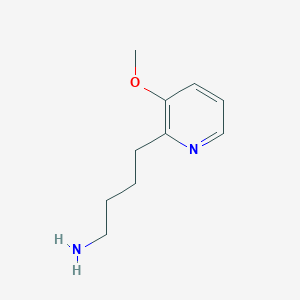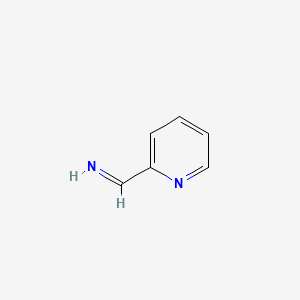
3-Chloro-2-methyl-1H-indole
Descripción general
Descripción
3-Chloro-2-methyl-1H-indole is a heterocyclic aromatic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with a chlorine atom at the third position and a methyl group at the second position. This specific substitution pattern imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the starting materials would be 3-chloroacetophenone and methylhydrazine. The reaction typically proceeds under reflux conditions with an acid catalyst such as hydrochloric acid or sulfuric acid.
Another method involves the cyclization of 2-chloro-3-methylphenylhydrazine with an appropriate reagent, such as polyphosphoric acid or phosphorus oxychloride, to form the indole ring system.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis. Catalysts and solvents are carefully selected to minimize environmental impact and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to form indoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfonyl chlorides are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide are employed under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Electrophilic Substitution: Products include 3-bromo-2-methyl-1H-indole, 3-nitro-2-methyl-1H-indole, and 3-sulfonyl-2-methyl-1H-indole.
Nucleophilic Substitution: Products include 3-amino-2-methyl-1H-indole, 3-thio-2-methyl-1H-indole, and 3-alkoxy-2-methyl-1H-indole.
Oxidation: Products include 3-chloro-2-methylindole-3-carboxylic acid.
Reduction: Products include 3-chloro-2-methylindoline.
Aplicaciones Científicas De Investigación
3-Chloro-2-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and modulate their activity. Additionally, the chlorine and methyl substituents can influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-indole: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
3-Chloro-1H-indole: Lacks the methyl group, affecting its chemical properties and applications.
3-Bromo-2-methyl-1H-indole:
Uniqueness
3-Chloro-2-methyl-1H-indole is unique due to the specific combination of chlorine and methyl substituents on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3-chloro-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALPESUBRHVBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506079 | |
| Record name | 3-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7164-92-3 | |
| Record name | 3-Chloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B3357152.png)



![3,6-Dihydropyrrolo[2,3-c]carbazole](/img/structure/B3357174.png)



![6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B3357214.png)

![[1,2,5]Oxadiazolo[3,4-f]quinoxaline](/img/structure/B3357223.png)


![1-Methyl-2-[(E)-2-nitroethenyl]-1H-indole](/img/structure/B3357254.png)
